[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide
CAS No.:
Cat. No.: VC13788726
Molecular Formula: C30H32NO2PS
Molecular Weight: 501.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32NO2PS |
|---|---|
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | (R)-N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35-/m1/s1 |
| Standard InChI Key | JSJZIHJKTOOMLL-BVGRYSDNSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
| SMILES | CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
[S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide possesses the molecular formula C₃₀H₃₂NO₂PS, as verified by multiple suppliers . The molecule integrates three key functional groups:
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A diphenylphosphino moiety, which facilitates coordination to transition metals such as palladium, rhodium, or iridium.
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A 4-methoxyphenyl group, contributing electron-donating effects that modulate steric and electronic environments during catalysis.
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A tert-butanesulfinamide unit, which imposes rigidity and chiral induction in asymmetric reactions .
The compound’s stereochemical configuration is denoted by the [S(R)] and [(R)] descriptors, reflecting the absolute configuration at the sulfur and carbon centers, respectively. This chiral arrangement is critical for its enantioselective performance .
Spectroscopic and Computational Data
Key computational parameters derived from density functional theory (DFT) calculations include:
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Topological Polar Surface Area (TPSA): 38.33 Ų, indicating moderate polarity .
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LogP (Partition Coefficient): 5.59, suggesting high lipophilicity and preferential solubility in organic solvents .
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Rotatable Bonds: 8, highlighting conformational flexibility despite the sulfinamide’s rigid backbone .
The SMILES notation (O=S@@NC@HC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4) and InChI Key (P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1C@@HNS@C(C)(C)C) provide unambiguous representations of its stereochemistry .
Synthesis and Purification
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is likely synthesized via a multi-step sequence involving:
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Sulfinamide Formation: Condensation of tert-butanesulfinyl chloride with a chiral amine intermediate.
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Phosphine Introduction: Stille or Suzuki coupling to install the diphenylphosphino group.
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Stereochemical Control: Use of enantiomerically pure starting materials or chiral auxiliaries to ensure the desired [S(R)] configuration .
Applications in Asymmetric Catalysis
Role as a Chiral Ligand
The compound’s hybrid phosphine-sulfinamide structure enables dual coordination to metal centers, creating well-defined chiral environments. Notable applications include:
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Asymmetric Hydrogenation: Enantioselective reduction of ketones and imines using Rh(I) or Ir(I) complexes .
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings with enhanced stereocontrol .
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C–H Activation: Direct functionalization of inert C–H bonds in the presence of directing groups .
Comparative Performance
Table 1 summarizes the compound’s advantages over traditional ligands:
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